2-(3,5-Dimethylphenoxy)propanoyl chloride

Organic Synthesis Process Chemistry Purification

2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS 81866-01-5) is a versatile acyl chloride building block featuring a 3,5-dimethylphenoxy group attached to a propanoyl chloride moiety. With a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol , this compound is primarily employed as a reactive intermediate in organic synthesis, facilitating the formation of amides, esters, and other derivatives through nucleophilic substitution.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 81866-01-5
Cat. No. B1451310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)propanoyl chloride
CAS81866-01-5
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(C)C(=O)Cl)C
InChIInChI=1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3
InChIKeyWWZGLCRQEQDIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

81866-01-5 2-(3,5-Dimethylphenoxy)propanoyl Chloride: A Reactive Acyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS 81866-01-5) is a versatile acyl chloride building block featuring a 3,5-dimethylphenoxy group attached to a propanoyl chloride moiety. With a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol , this compound is primarily employed as a reactive intermediate in organic synthesis, facilitating the formation of amides, esters, and other derivatives through nucleophilic substitution. Its structural features and reactivity profile position it as a valuable scaffold for constructing more complex molecules in pharmaceutical research and agrochemical development .

Beyond Generic Acyl Chlorides: Why the Specific Substitution Pattern of 2-(3,5-Dimethylphenoxy)propanoyl Chloride Matters for Reproducible Synthesis


Generic substitution of 2-(3,5-dimethylphenoxy)propanoyl chloride with other phenoxypropanoyl chlorides or simpler acyl chlorides is not advisable due to its unique substitution pattern on the aromatic ring. The 3,5-dimethyl substitution provides specific steric and electronic effects that influence the reactivity of the acyl chloride group and the physicochemical properties of the resulting derivatives. Unlike its 2,4-dimethyl isomer or the unsubstituted phenoxypropanoyl chloride, this compound exhibits a distinct boiling point, density, and reactivity profile that can critically impact reaction outcomes, product yields, and purification processes [1]. Furthermore, the precursor acid's documented herbicidal activity underscores the potential for this specific scaffold to impart bioactivity, making precise structural identity essential for reproducible biological results.

Quantitative Differentiation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride (CAS 81866-01-5): Evidence-Based Guide for Scientific Selection


Positional Isomerism Significantly Alters Physical Properties: A Comparative Analysis of 3,5- vs. 2,4-Dimethylphenoxy Propanoyl Chlorides

The 3,5-dimethyl substitution pattern on the phenoxy ring confers distinct physical properties compared to the 2,4-dimethyl isomer. For 2-(3,5-dimethylphenoxy)propanoyl chloride (CAS 81866-01-5), the reported density is 1.1±0.1 g/cm³ with a boiling point of 286.6±25.0 °C at 760 mmHg [1]. In contrast, the 2,4-dimethyl isomer (CAS 1114594-99-8) exhibits a different density and boiling point profile . These differences in bulk properties directly impact purification strategies, such as distillation conditions, and can influence solubility in reaction media.

Organic Synthesis Process Chemistry Purification

In Silico ADME/Tox Profiling of 2-(3,5-Dimethylphenoxy)propanoyl Chloride Suggests Favorable Drug-Likeness Parameters

Computed in silico ADME/Tox properties for 2-(3,5-dimethylphenoxy)propanoyl chloride provide a favorable baseline for drug discovery applications. The compound is predicted to have a Caco-2 permeability of Caco2+, indicating good intestinal absorption potential . It is also predicted to be a non-inhibitor of CYP450 2C9, 2C19, and 2D6 enzymes , suggesting a lower risk of drug-drug interactions compared to structural analogs that are known CYP inhibitors. Furthermore, it is predicted to be a non-inhibitor of P-glycoprotein , which is beneficial for avoiding efflux-related bioavailability issues.

Medicinal Chemistry Drug Discovery ADME/Tox

The 3,5-Dimethylphenoxy Scaffold Imparts Herbicidal Activity: Evidence from the Acid Precursor

The precursor acid, 2-(3,5-dimethylphenoxy)propanoic acid (CAS 777-57-1), demonstrates herbicidal activity. While the acyl chloride itself is primarily a synthetic intermediate, its conversion to the acid or derivatives thereof is a key step in generating potential herbicides . The presence of the 3,5-dimethylphenoxy group is a critical determinant of this activity, differentiating it from other phenoxypropanoic acid derivatives [1]. This class-level inference suggests that the acyl chloride's utility extends beyond mere reactivity, offering a direct path to biologically relevant scaffolds.

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

Safety and Handling Profile: 2-(3,5-Dimethylphenoxy)propanoyl Chloride is a Skin, Eye, and Respiratory Irritant

2-(3,5-Dimethylphenoxy)propanoyl chloride is classified as a harmful/irritant substance . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This hazard profile is typical for acyl chlorides but necessitates specific safety protocols, including the use of personal protective equipment and proper ventilation, which may differ from less hazardous building blocks.

Laboratory Safety Hazard Assessment Chemical Handling

Targeted Applications for 2-(3,5-Dimethylphenoxy)propanoyl Chloride (CAS 81866-01-5): From Bench Synthesis to Agrochemical Lead Generation


Synthesis of Novel Phenoxypropanamide Herbicide Candidates

As a direct synthetic precursor to 2-(3,5-dimethylphenoxy)propanoic acid, a compound with known herbicidal activity , 2-(3,5-dimethylphenoxy)propanoyl chloride is an ideal starting material for the synthesis of novel phenoxypropanamide herbicides. Its reactivity allows for facile conversion to a diverse library of amide derivatives, enabling SAR studies to optimize herbicidal potency and selectivity.

Synthesis of Chiral Building Blocks for Medicinal Chemistry

The chiral center at the alpha-carbon of the propanoyl group (as seen in the (2S) enantiomer ) makes this compound a valuable intermediate for introducing stereochemistry into target molecules. Its use in the synthesis of chiral amides and esters is crucial for drug discovery programs aiming to develop enantiomerically pure therapeutics with improved efficacy and reduced off-target effects.

Probing Acyl Chloride Reactivity in Structure-Reactivity Relationship Studies

The distinct 3,5-dimethylphenoxy substitution pattern provides a unique electronic environment for the acyl chloride moiety. This compound can serve as a model substrate for studying the influence of remote steric and electronic effects on acylation reaction rates and mechanisms, as evidenced by its distinct physical properties compared to the 2,4-isomer .

Preparation of Polymer-Bound Reagents for Solid-Phase Synthesis

The reactive acyl chloride group of 2-(3,5-dimethylphenoxy)propanoyl chloride can be readily attached to polymer supports bearing amine or hydroxyl functionalities . This allows for the creation of polymer-bound acylating agents for use in solid-phase synthesis, facilitating the rapid and efficient construction of compound libraries with simplified purification.

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